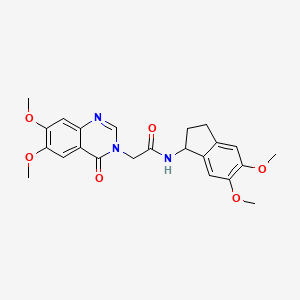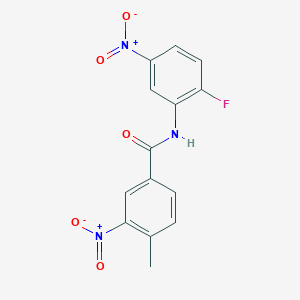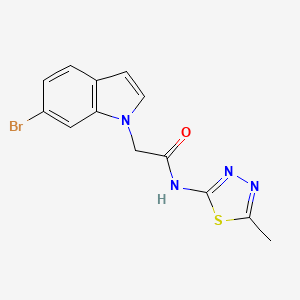![molecular formula C23H26N4O5 B11021074 1-butyl-N-{4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021074.png)
1-butyl-N-{4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-N-{4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide, also known by its chemical structure, is a complex organic compound. It belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which is a powerful method for forming carbon–carbon bonds. In this reaction, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures and neutral or slightly basic reaction media. Commonly used boron reagents include arylboronic acids, boronate esters, and boronic acid pinacol esters. The choice of reagent depends on the specific reaction requirements.
Industrial Production: While research laboratories often use small-scale synthetic methods, industrial production may employ more efficient and scalable processes. These could involve continuous flow reactors, optimized catalysts, and streamlined purification methods.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced. Common reagents include oxidants (e.g., N-bromosuccinimide) and reducing agents (e.g., lithium aluminum hydride).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Biology and Medicine: 1-Butyl-N-{4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide may exhibit biological activity. It could serve as a lead compound for drug development, targeting specific molecular pathways.
Industry: Its unique structure may find applications in materials science, such as functional polymers or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C23H26N4O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26N4O5/c1-3-4-11-26-14-17(13-21(26)28)23(30)24-18-7-5-16(6-8-18)22(29)25-20-10-9-19(27(31)32)12-15(20)2/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,24,30)(H,25,29) |
InChI Key |
SQGNKWNOMCHVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020992.png)
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021005.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021008.png)

![1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021013.png)
![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11021024.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11021029.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11021034.png)
![3-methyl-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021038.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021049.png)
![Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11021051.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11021063.png)

